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Compound of Interest

Compound Name: 2-(Bromomethyl)phenol

Cat. No.: B1590775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(bromomethyl)phenol, a versatile reagent in organic synthesis. Due to the limited availability
of published experimental spectra for this specific compound, this document presents predicted
data alongside general experimental protocols applicable to the analysis of phenolic
compounds. This guide is intended to assist researchers in the characterization of 2-
(bromomethyl)phenol and related molecules.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for 2-(bromomethyl)phenol, alongside typical infrared (IR) absorption
ranges for the key functional groups present in the molecule.

Table 1: Predicted *H NMR Spectral Data for 2-(Bromomethyl)phenol
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Aromatic protons
~7.2-7.5 Multiplet 4H
(CeHa4)
) Phenolic hydroxyl
~5.0 Singlet 1H
proton (-OH)
Methylene protons (-
~4.5 Singlet 2H Y P (

CH2Br)

Note: Predicted data is based on computational models and may differ from experimental
values.

Table 2: Predicted 13C NMR Spectral Data for 2-(Bromomethyl)phenol

Chemical Shift (ppm) Assignment
~155 C-OH (aromatic)
~130-115 Aromatic carbons
~30 -CHzBr

Note: Predicted data is based on computational models and may differ from experimental
values.

Table 3: Typical IR Absorption Ranges for Functional Groups in 2-(Bromomethyl)phenol
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Functional Group Absorption Range (cm~?) Description
Phenolic O-H 3550-3200 Broad, strong
Aromatic C-H 3100-3000 Sharp, medium
C=C (aromaitic) 1600-1450 Medium to strong
C-O 1260-1180 Strong

C-Br 690-515 Medium to strong

Table 4: Mass Spectrometry Data for 2-(Bromomethyl)phenol

Parameter Value

Molecular Formula CsHsBrO
Molecular Weight 187.03 g/mol [1][2]
Exact Mass 185.96803 Da[1]
Key Fragmentation Loss of Br, CH2Br

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
phenolic compounds like 2-(bromomethyl)phenol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in a standard 5 mm NMR tube.
The choice of solvent is critical, as residual protons in the solvent can obscure signals of
interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift
referencing (0 ppm).

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at
a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16
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or more) to achieve an adequate signal-to-noise ratio. The phenolic -OH proton may exhibit a
broad signal and its chemical shift can be concentration and solvent dependent. To confirm
the -OH peak, a D20 exchange experiment can be performed. After acquiring the initial
spectrum, a drop of D20 is added to the NMR tube, the sample is shaken, and the spectrum
is re-acquired. The -OH proton will exchange with deuterium, causing its signal to disappear
from the spectrum.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due
to the low natural abundance of 13C, a larger number of scans (often several hundred to
thousands) and a longer relaxation delay may be necessary. Proton decoupling is typically
used to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
sample between two salt plates (e.g., NaCl or KBr).

o Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with
approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform, carbon
tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then

placed in a liquid cell.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or the pure solvent) should be recorded

and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)

o Sample Introduction and lonization:
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o Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally
stable, GC-MS is a suitable technique. The sample is injected into a gas chromatograph,
where it is vaporized and separated on a capillary column before entering the mass
spectrometer. Electron Impact (El) is a common ionization method used in GC-MS, which
typically leads to extensive fragmentation, providing valuable structural information.

o Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or
thermally sensitive compounds, direct infusion or LC-MS can be used. The sample is
dissolved in a suitable solvent and introduced directly into the mass spectrometer or after
separation by liquid chromatography. Electrospray lonization (ESI) is a soft ionization
technique often used in LC-MS that typically produces the protonated molecule [M+H]* or
the deprotonated molecule [M-H]~, providing molecular weight information with minimal
fragmentation.

o Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass
spectrum plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound such as 2-(bromomethyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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